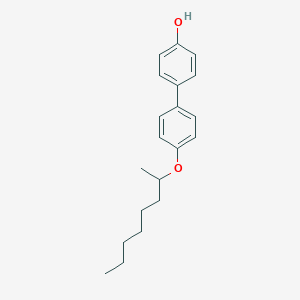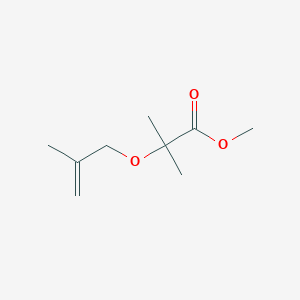
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate is an organic compound with the molecular formula C8H14O3. It is a derivative of propanoic acid and is characterized by the presence of a methyl group and a methoxy group attached to the propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate typically involves the esterification of 2-methyl-2-[(2-methylprop-2-en-1-yl)oxy]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amines.
Scientific Research Applications
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the methoxy and methyl groups, which can affect its binding to enzymes and other proteins.
Comparison with Similar Compounds
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate can be compared with similar compounds such as:
Methyl 2-methylpropanoate: Lacks the methoxy group, resulting in different reactivity and applications.
Ethyl 2-methyl-2-[(2-methylprop-2-en-1-yl)oxy]propanoate: The ethyl ester has slightly different physical properties and reactivity.
Methyl 2-methyl-2-[(2-methylprop-2-en-1-yl)oxy]butanoate: The butanoate derivative has a longer carbon chain, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-methyl-2-(2-methylprop-2-enoxy)propanoate |
InChI |
InChI=1S/C9H16O3/c1-7(2)6-12-9(3,4)8(10)11-5/h1,6H2,2-5H3 |
InChI Key |
GRRBPSIISYKBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


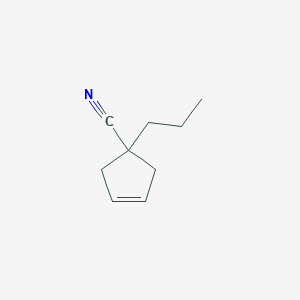
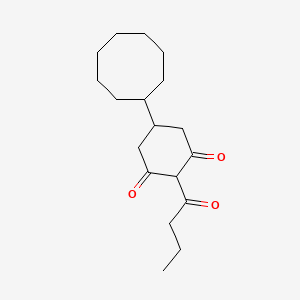
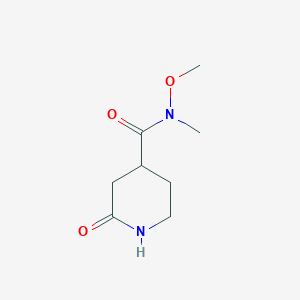
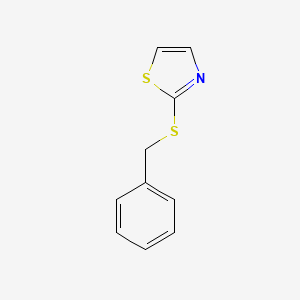
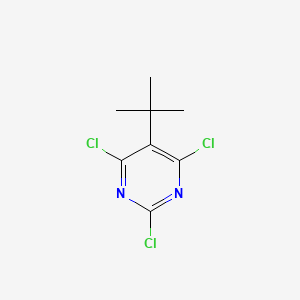
![1-[2-(Benzenesulfonyl)ethenyl]naphthalene](/img/structure/B8553332.png)
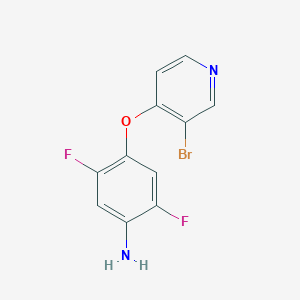
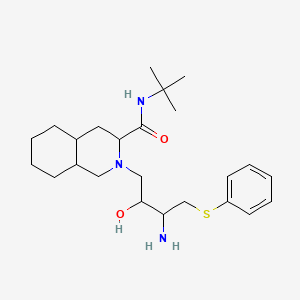
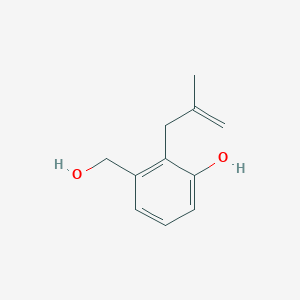
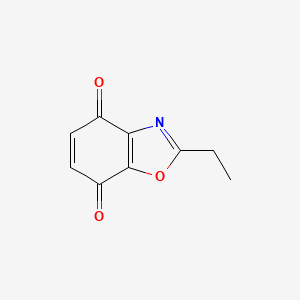
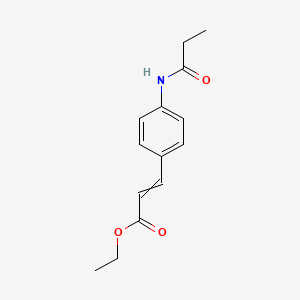
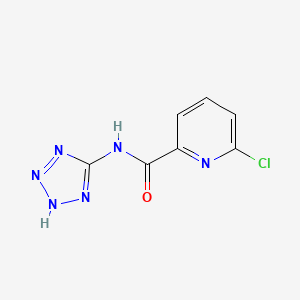
![9-Methyl-9-azabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B8553371.png)
